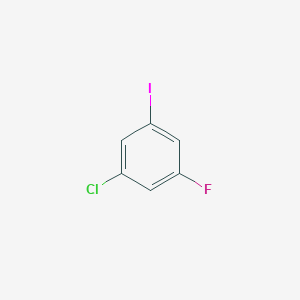

1-Chloro-3-fluoro-5-iodobenzene

Description

Significance of Polysubstituted Haloarenes in Contemporary Organic Synthesis

Polysubstituted haloarenes, which are aromatic compounds bearing multiple halogen atoms, are of paramount importance in modern organic synthesis. iitk.ac.innih.gov They serve as versatile building blocks for the construction of more complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. researchgate.netstudymind.co.uk The carbon-halogen bond provides a reactive handle for a variety of chemical transformations, most notably cross-coupling reactions, which have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds.

The presence of multiple, different halogens on a single aromatic ring, as seen in 1-chloro-3-fluoro-5-iodobenzene, offers the potential for sequential and site-selective reactions. This differential reactivity is a cornerstone of modern synthetic strategy, enabling chemists to introduce various functional groups in a controlled manner. The ability to orchestrate a series of reactions at specific positions on the aromatic ring is crucial for the efficient synthesis of complex target molecules.

Positional Isomerism and Directed Synthesis Challenges in Trihalogenated Benzenes

The synthesis of specific isomers of trihalogenated benzenes, such as the 1,3,5-substitution pattern of this compound, presents significant challenges. brainkart.comyoutube.com The directing effects of the halogen substituents on the benzene (B151609) ring during electrophilic aromatic substitution reactions are a key consideration. Halogens are generally ortho-, para-directing, yet deactivating, which can complicate the introduction of subsequent substituents. iitk.ac.in

Achieving a meta-substitution pattern, as seen in this compound, often requires multi-step synthetic sequences. brainkart.com Direct halogenation of a monosubstituted or disubstituted benzene may not yield the desired 1,3,5-isomer as the major product. youtube.com Therefore, synthetic chemists must employ strategic approaches, such as the use of blocking groups or the conversion of one functional group to another, to control the regioselectivity of the halogenation steps. masterorganicchemistry.compressbooks.pub The synthesis of asymmetrically substituted haloarenes with a high degree of positional control remains a significant area of research. brainkart.com

Historical Development of Aromatic Halogenation Strategies Relevant to this compound

The halogenation of aromatic compounds is a fundamental reaction in organic chemistry with a long history. numberanalytics.comwikipedia.org Early methods involved direct reaction with elemental halogens, often in the presence of a Lewis acid catalyst such as iron(III) halides. wikipedia.orglibretexts.org These electrophilic aromatic substitution reactions are effective for introducing chlorine and bromine onto a benzene ring. studymind.co.ukwikipedia.org

The introduction of iodine typically requires an oxidizing agent to generate a more potent electrophilic iodine species. wikipedia.org Fluorination of aromatic rings is often more challenging due to the high reactivity of fluorine gas and is frequently accomplished using specialized reagents. wikipedia.org

The synthesis of polysubstituted haloarenes with specific substitution patterns, like this compound, has evolved with the development of more sophisticated synthetic methodologies. These include directed ortho-metalation, where a directing group guides the deprotonation and subsequent halogenation of a specific ortho-position, and various cross-coupling reactions that allow for the precise introduction of halogens. Historical synthetic routes to similar compounds, such as 1-bromo-3-chloro-5-iodobenzene (B84608), have involved multi-step sequences starting from benzene. chemicalbook.comchemicalbook.com

Current Research Trends and Foundational Theories in Organohalogen Chemistry

The field of organohalogen chemistry continues to be an active area of research. nih.govmdpi.com A major focus is the development of more sustainable and efficient methods for the synthesis of halogenated compounds. mdpi.com This includes the use of greener reagents and catalysts, as well as the development of one-pot reactions that minimize waste and reaction steps.

A key theoretical concept in this area is the halogen bond, a non-covalent interaction where a halogen atom acts as an electrophilic species. mdpi.com This interaction is being increasingly exploited in catalysis and crystal engineering.

Furthermore, the unique properties of organohalogen compounds make them important in materials science. Researchers are exploring their use in the development of new polymers, liquid crystals, and electronic materials. The study of naturally occurring organohalogen compounds is also a vibrant field, with thousands of such compounds now identified from various marine and terrestrial sources. researchgate.netnih.gov These natural products often exhibit interesting biological activities and inspire the development of new synthetic molecules. researchgate.net

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | This compound sigmaaldrich.com |

| CAS Number | 1270019-81-2 sigmaaldrich.com |

| Molecular Formula | C₆H₃ClFI sigmaaldrich.com |

| Physical Form | Liquid sigmaaldrich.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-chloro-3-fluoro-5-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFI/c7-4-1-5(8)3-6(9)2-4/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSLYZDBINGZII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Chloro 3 Fluoro 5 Iodobenzene

Retrosynthetic Analysis and Strategic Disconnections for 1-Chloro-3-fluoro-5-iodobenzene

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For this compound, the primary disconnections involve the carbon-halogen bonds. The differential reactivity of the halogens (I > Br > Cl > F) in many reactions, particularly in metal-catalyzed cross-couplings, is a key consideration.

A logical retrosynthetic approach would involve the sequential introduction of the halogens. One common strategy begins with a readily available substituted aniline (B41778). For instance, starting from an aniline derivative allows for the use of powerful directing effects of the amino group (or a protected form like an acetamido group) to guide the initial halogenation steps. The amino group can then be removed or converted to another halogen via a diazonium salt intermediate.

A plausible retrosynthetic pathway is as follows:

Disconnect C-I bond: This can be achieved via a Sandmeyer-type reaction on a corresponding aniline. This leads to 3-chloro-5-fluoroaniline (B1302006) as a precursor.

Disconnect C-Cl bond: This disconnection from 3-chloro-5-fluoroaniline could lead back to 3-fluoroaniline.

Disconnect C-F bond: The introduction of fluorine is often challenging and can be accomplished via a Balz-Schiemann reaction from an aminobenzene derivative.

This analysis suggests that a synthetic sequence starting from a simple aniline or nitrobenzene (B124822) derivative, followed by a series of electrophilic substitutions and a final diazotization/Sandmeyer or Balz-Schiemann reaction, is a viable strategy.

Electrophilic Aromatic Substitution Approaches to Halogenated Benzenes

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry and a primary method for introducing halogens onto a benzene (B151609) ring. total-synthesis.com The mechanism involves the attack of the electron-rich aromatic ring on an electrophile, followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com

Direct Halogenation Protocols for Precursors

Direct halogenation of benzene or its simple derivatives with chlorine or bromine typically requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to generate a more potent electrophile. masterorganicchemistry.com Iodination can be achieved with I₂ in the presence of an oxidizing agent. masterorganicchemistry.com However, direct halogenation of an unsubstituted benzene ring to produce a specific 1,3,5-trihalobenzene is challenging due to the formation of mixtures of isomers.

Therefore, the synthesis of this compound relies on the halogenation of substituted precursors where existing groups direct the incoming electrophiles to the desired positions. Halogens are deactivating but ortho-, para-directing substituents. uci.edulibretexts.org This means that while they decrease the rate of subsequent electrophilic substitution reactions, they direct the incoming electrophile to the positions ortho and para to themselves.

Sequential Halogenation and Regiochemical Control

To achieve the desired 1,3,5-substitution pattern, the directing effects of the substituents must be carefully orchestrated. A common strategy involves starting with a strongly activating and ortho-, para-directing group, such as an amino (-NH₂) or hydroxyl (-OH) group, to control the initial halogenation steps.

For example, a synthetic route could commence with aniline. The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. To control the reactivity and prevent over-halogenation, the amino group is often protected as an acetamido group (-NHCOCH₃). This group is still ortho-, para-directing but less activating than the amino group.

A multi-step synthesis starting from aniline has been described for a related compound, 1-bromo-3-chloro-5-iodobenzene (B84608). medium.com A similar approach could be adapted for the fluoro-analogue. The general sequence would involve:

Protection of the amine: Aniline is acetylated to form acetanilide.

First Halogenation: Introduction of the first halogen (e.g., chlorine) at the para position.

Second Halogenation: Introduction of the second halogen (e.g., iodine) at one of the ortho positions.

Hydrolysis: Removal of the protecting acetyl group to regenerate the aniline derivative.

Introduction of the third halogen via diazotization: The amino group is converted to a diazonium salt, which is then replaced by the third halogen (e.g., fluorine) using the Balz-Schiemann reaction.

Nucleophilic Aromatic Substitution Routes

While electrophilic substitution is more common for arenes, nucleophilic aromatic substitution (SNAᵣ) provides alternative pathways for introducing halogens, particularly through the use of diazonium salts.

Diazotization and Sandmeyer Reactions for Halogen Introduction

The Sandmeyer reaction is a versatile method for replacing an amino group on an aromatic ring with a halogen (Cl, Br) or a cyano group, using a copper(I) salt as a catalyst. wikipedia.orgmasterorganicchemistry.comlibretexts.org The process begins with the diazotization of a primary aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt. libretexts.org

The resulting diazonium ion (-N₂⁺) is an excellent leaving group (as N₂ gas), facilitating the substitution. For iodination, the use of a copper catalyst is not always necessary, and the diazonium salt can be treated with potassium iodide. nih.gov

A key step in a potential synthesis of this compound involves the conversion of a precursor aniline, such as 3-chloro-5-fluoroaniline, to the target compound. This would be achieved by diazotization followed by the introduction of iodine.

For the introduction of fluorine, a related reaction, the Balz-Schiemann reaction, is employed. masterorganicchemistry.com In this case, the diazonium salt is treated with fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate (B81430) salt, which upon heating, decomposes to yield the aryl fluoride, nitrogen gas, and boron trifluoride. masterorganicchemistry.com

A two-step synthesis of 1-bromo-3-chloro-5-iodobenzene from 4-bromo-2-chloro-6-iodoaniline (B12088954) has been reported, where the amino group is removed via a diazotization reaction. google.comgoogle.com This highlights the utility of diazonium chemistry in the final steps of synthesizing complex halogenated benzenes.

Aryne Chemistry and Related Approaches

Aryne chemistry, involving the formation of a highly reactive benzyne (B1209423) intermediate, can also be used for the synthesis of substituted aromatic compounds. However, for the specific synthesis of this compound, this approach is less common and generally less regioselective than the electrophilic substitution and diazotization routes. The generation of the benzyne intermediate and its subsequent trapping would likely lead to a mixture of products, making it an inefficient strategy for this particular target molecule.

Halogen-Metal Exchange Strategies

Halogen-metal exchange is a powerful organometallic reaction for the synthesis of functionalized aromatic compounds. wikipedia.org This method involves the conversion of an organic halide into an organometallic reagent, which can then be reacted with an electrophile. wikipedia.org For polyhalogenated systems like the precursors to this compound, the selectivity of this exchange is paramount.

Organolithium-Mediated Halogen-Lithium Exchange

Lithium-halogen exchange is a kinetically controlled process frequently used to prepare aryl-lithium reagents from aryl halides. wikipedia.orgscribd.com The reaction involves treating an organic halide with an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.org

The general mechanism is as follows: R-X + R'-Li ⇌ R-Li + R'-X

In the context of synthesizing this compound, a precursor such as 1-bromo-3-chloro-5-iodobenzene could be subjected to lithium-halogen exchange. The exchange rates are significantly influenced by the halogen, following the general trend: I > Br > Cl. wikipedia.org This differential reactivity allows for selective exchange at the most labile halogen. For instance, treating a polyhalobenzene with an organolithium reagent would preferentially replace the iodine atom, and if not present, the bromine atom, while the chlorine and fluorine atoms typically remain intact. wikipedia.orgscribd.com

Key features of this method include:

Speed: The reaction is typically very fast, even at low temperatures. wikipedia.org

Kinetic Control: The position of the equilibrium is determined by the relative stability of the organolithium species involved. scribd.com

Stereospecificity: For vinyl halides, the exchange proceeds with retention of configuration. scribd.com

Organomagnesium-Mediated Halogen-Magnesium Exchange

The preparation of organomagnesium (Grignard) reagents via halogen-magnesium exchange has become a vital tool in organic synthesis, significantly broadening the scope of accessible functionalized Grignard reagents. nih.gov This method can be achieved by treating an organic halide with a pre-formed Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl). wikipedia.org The use of i-PrMgCl, often in the presence of lithium chloride (LiCl) to form a "turbo-Grignard" reagent, facilitates the exchange with less reactive organic bromides and iodides under mild conditions. researchgate.netresearchgate.net

The general reaction is: Ar-X + i-PrMgCl → Ar-MgCl + i-PrX (where X = I, Br)

This method is highly tolerant of various functional groups, including esters and nitriles, which makes it particularly useful for synthesizing complex molecules. nih.govresearchgate.net For a precursor to this compound, this exchange would selectively occur at the iodine or bromine position, leaving the chloro and fluoro substituents untouched. researchgate.net More reactive magnesium ate complexes, such as tributylmagnesate (nBu₃MgLi), can also be employed to achieve facile iodine-magnesium exchange at very low temperatures. researchgate.netcapes.gov.br

Chemoselectivity in Exchange Reactions with Multiple Halogens

The synthesis of asymmetrically substituted halobenzenes like this compound relies heavily on the chemoselectivity of halogen-metal exchange reactions. The differential reactivity of carbon-halogen bonds is the cornerstone of this selectivity. The bond strength decreases, and thus reactivity in exchange reactions increases, in the order C-F > C-Cl > C-Br > C-I.

This hierarchy allows for precise, stepwise functionalization. When a molecule contains iodine, bromine, and chlorine, the iodine atom is the most susceptible to exchange with lithium or magnesium reagents.

Table 1: Reactivity Order in Halogen-Metal Exchange

| Halogen | C-X Bond Energy (kJ/mol, approx.) | Reactivity in Exchange |

| Iodine (I) | ~240 | Highest |

| Bromine (Br) | ~285 | Medium |

| Chlorine (Cl) | ~340 | Low |

| Fluorine (F) | ~485 | Lowest (Generally unreactive) |

This predictable selectivity enables the synthetic chemist to target a specific halogen site for modification while preserving the others. For example, starting with 1,3-dibromo-5-chlorobenzene, one could selectively perform a bromine-magnesium exchange using iPrMgCl at the more accessible bromine position, followed by quenching with an iodine source to potentially form a precursor like 1-bromo-3-chloro-5-iodobenzene. chemicalbook.com The use of organomagnesium ate complexes can further enhance this selectivity. researchgate.netcapes.gov.br

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis provides powerful and versatile methods for constructing the 1,3,5-trisubstituted benzene core, which can then be elaborated into the target molecule.

Cross-Coupling Reactions as Precursors (e.g., Suzuki, Sonogashira)

Transition metal-catalyzed cross-coupling reactions are fundamental for forming carbon-carbon bonds and constructing complex aromatic systems.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. researchgate.netnih.gov A potential strategy could involve the sequential coupling of different groups to a trihalogenated benzene ring. For instance, starting with 1,3,5-tribromobenzene, one could perform a selective Suzuki coupling at one position, followed by modification and further couplings to build the desired substitution pattern before introducing the final halogen atoms. The use of air-stable potassium organotrifluoroborates has made this method more operationally simple. nih.govnih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper(I) cocatalyst. organic-chemistry.org This method is particularly useful for creating 1,3,5-tris(alkynyl)benzene structures, which are versatile precursors. researchgate.netnih.gov For example, 1,3,5-triiodobenzene (B10644) could be selectively coupled with different terminal alkynes. nih.govresearchgate.net The resulting alkynyl groups can then be further transformed or cleaved to introduce other functionalities in the path towards this compound. Research has shown that Sonogashira reactions on polyhalogenated systems can be highly regioselective, preferentially reacting at the C-I bond over C-Br or C-Cl bonds. nih.govresearchgate.net

Table 2: Comparison of Cross-Coupling Reactions for Precursor Synthesis

| Reaction | Coupling Partners | Key Advantages |

| Suzuki-Miyaura | Organoboron compound + Organic Halide | Mild reaction conditions, commercial availability of reagents, tolerance of functional groups. nih.gov |

| Sonogashira | Terminal Alkyne + Organic Halide | Direct introduction of alkynyl groups, high regioselectivity with polyhalides. organic-chemistry.orgresearchgate.net |

Cyclotrimerization of Alkynes for 1,3,5-Substitution Patterns

The [2+2+2] cycloaddition of three alkyne molecules, known as cyclotrimerization, is an atom-economical method for synthesizing 1,3,5-trisubstituted benzene rings. wikipedia.org This reaction is typically catalyzed by a transition metal, although metal-free methods have also been developed. wikipedia.orgarkat-usa.orgrsc.org

While the direct synthesis of this compound via this method is unlikely, it provides a powerful route to a symmetrically substituted benzene precursor. By co-trimerizing a mixture of appropriately substituted alkynes, it is theoretically possible to construct a benzene ring with a substitution pattern that can be chemically manipulated to yield the target compound. However, a major challenge in the cyclotrimerization of unsymmetrical alkynes is controlling the regioselectivity, as mixtures of 1,3,5- and 1,2,4-trisubstituted isomers are often formed. wikipedia.orgarkat-usa.org Recent advancements using catalysts like indium(III) have shown promise in achieving complete regioselectivity for the 1,3,5-isomer. nih.gov

Utilization of Hypervalent Iodine Reagents in Synthesis

Hypervalent iodine compounds have become indispensable tools in modern organic synthesis, offering mild, selective, and environmentally benign alternatives to traditional heavy-metal-based reagents. rsc.orgarkat-usa.org Their utility in constructing complex molecules like this compound stems from their capacity to act as powerful oxidants and facilitate a range of chemical transformations. acs.orgresearchgate.net The reactivity of these reagents, particularly λ³-iodanes, is driven by the high-energy hypervalent state of the iodine atom, which readily undergoes reductive elimination to form a stable aryl iodide, providing a thermodynamic driving force for reactions. nih.gov

The general reactivity of λ³-iodanes, such as those with the structure ArIX₂, is characterized by the labile nature of the I-X bonds and a significant positive charge on the iodine atom. sci-hub.se This structure confers strong electrophilic properties, making ligand exchange and reductive ligand transfer common reaction pathways. sci-hub.se

Preparation of Functionalized Hypervalent Iodine Precursors

The synthesis of this compound can employ various hypervalent iodine reagents, which are themselves prepared from simpler iodoarenes. The preparation of these precursors is a critical first step in their application. Common classes of iodine(III) reagents used in synthesis include (dichloroiodo)arenes, [bis(acyloxy)iodo]arenes, and aryliodine(III) organosulfonates. arkat-usa.org

(Dichloroiodo)arenes (ArICl₂) : These are among the most common and easily prepared hypervalent iodine compounds. The most general method for their synthesis is the direct chlorination of iodoarenes using elemental chlorine. arkat-usa.org To avoid the use of gaseous chlorine, alternative methods have been developed. arkat-usa.org

[Bis(acyloxy)iodo]arenes (ArI(OOCR)₂) : (Diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) is a versatile and widely used oxidizing agent. It is typically prepared by the peracetic acid oxidation of iodobenzene (B50100). arkat-usa.org A key representative, iodosylbenzene, is often prepared through the alkaline hydrolysis of (diacetoxyiodo)benzene. arkat-usa.org

[Hydroxy(tosyloxy)iodo]benzene (HTIB) : This reagent, also known as Koser's reagent, is prepared by treating (diacetoxyiodo)benzene with p-toluenesulfonic acid. A solvent-free, solid-state procedure involves simply grinding the two components together. arkat-usa.org

The stability of these reagents can be a significant factor. For instance, heterocyclic iodanes like benziodoxoles exhibit greater stability than their acyclic counterparts, which has allowed for the isolation and practical use of otherwise unstable iodine(III) derivatives. arkat-usa.org

Table 1: Common Hypervalent Iodine(III) Precursors

| Precursor Class | General Structure | Common Example | Typical Preparation Method |

|---|---|---|---|

| (Dichloroiodo)arenes | ArICl₂ | (Dichloroiodo)benzene | Direct chlorination of iodobenzene arkat-usa.org |

| [Bis(acyloxy)iodo]arenes | ArI(OOCR)₂ | (Diacetoxyiodo)benzene | Oxidation of iodobenzene with peracetic acid arkat-usa.org |

| Aryliodine(III) Organosulfonates | ArI(OH)OSO₂R | [Hydroxy(tosyloxy)iodo]benzene | Reaction of ArI(OAc)₂ with p-toluenesulfonic acid arkat-usa.org |

Oxidative Transformations and Functionalization with Hypervalent Iodine

Hypervalent iodine reagents are pivotal in performing key oxidative transformations necessary for the synthesis of halogenated aromatic compounds. acs.org They can act as catalysts or stoichiometric oxidants to introduce functional groups and build the molecular framework. rsc.orgnih.gov

One of the primary applications is in halogenation reactions. The combination of a hypervalent iodine compound like phenyliodine(bis-trifluoroacetate) (PIFA) with a halide source can achieve the halogenation of aromatic molecules under mild conditions. uab.cat This approach leverages the ability of the iodine(III) center to incorporate a halide into its coordination sphere, leading to a reversal of reactivity (umpolung) where the halide acts as an electrophile. uab.cat

Furthermore, hypervalent iodine(III) catalysts, such as (diacetoxyiodo)benzene, can be used in the presence of a terminal oxidant like m-chloroperbenzoic acid (m-CPBA) to perform oxidative cyclizations and other functionalizations. organic-chemistry.org For instance, they can activate double bonds towards intramolecular cyclization, forming an iodonium (B1229267) intermediate that subsequently yields the final product. organic-chemistry.org These catalyzed reactions are advantageous as they require only a substoichiometric amount of the iodine reagent. rsc.org

Multistep Synthetic Sequences from Simple Aromatic Precursors

The construction of a polysubstituted benzene ring like this compound invariably requires a multistep synthetic sequence starting from simple, readily available aromatic compounds such as aniline or benzene. medium.com The strategic ordering of reactions is paramount to ensure the correct regiochemistry of the substituents, guided by the directing effects of the groups already present on the aromatic ring. google.comadamcap.com

Optimized Academic Laboratory Procedures

A common academic approach to synthesizing complex halogenated benzenes involves a sequence of electrophilic aromatic substitution and functional group manipulations. medium.comadamcap.com A representative synthesis, adapted from procedures for analogous compounds like 1-bromo-3-chloro-5-iodobenzene, highlights the key transformations required. medium.comgoogle.com

A plausible route starting from a substituted aniline would involve the following general steps:

Protection of the Amine: The highly activating amino group is first protected, often as an acetamide, to moderate its reactivity and prevent side reactions. medium.com

Directed Halogenations: Sequential halogenation reactions (e.g., chlorination and iodination) are carried out. The existing substituents direct the incoming electrophiles to specific positions on the ring. For instance, an acetamido group directs ortho- and para-.

Deprotection: The protecting group is removed to regenerate the free amine.

Diazotization and Substitution: The amino group is converted into a diazonium salt, which is an excellent leaving group. google.comuomustansiriyah.edu.iq This intermediate can then be substituted with the final halogen (e.g., fluorine via the Balz-Schiemann reaction or Sandmeyer-type reaction). In some syntheses, the diazonium group is removed (deamination) to yield the final product after all halogens have been installed. adamcap.comgoogle.com

Table 2: Illustrative Multistep Synthesis Outline

| Step | Reaction Type | Starting Material | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|---|

| 1 | Acetylation | 3-Fluoroaniline | Acetic Anhydride | 3-Fluoroacetanilide | Protect and moderate the amine group. |

| 2 | Chlorination | 3-Fluoroacetanilide | Cl₂ or NCS | 2-Chloro-5-fluoroacetanilide | Introduce chlorine ortho to the directing group. |

| 3 | Hydrolysis | 2-Chloro-5-fluoroacetanilide | HCl, H₂O | 2-Chloro-5-fluoroaniline | Deprotect the amine for further reaction. |

| 4 | Iodination | 2-Chloro-5-fluoroaniline | ICl | 2-Chloro-5-fluoro-4-iodoaniline | Introduce iodine. |

| 5 | Deamination | 2-Chloro-5-fluoro-4-iodoaniline | NaNO₂, H₃PO₂ | This compound | Remove the amine group to yield the final product. |

This table presents a hypothetical, illustrative pathway. NCS stands for N-Chlorosuccinimide.

Laboratory procedures often involve purification at each step, typically by recrystallization, to ensure the purity of the intermediates for subsequent reactions. google.com

Considerations for Scalability and Atom Economy in Synthesis

When transitioning a synthesis from an academic laboratory scale to industrial production, considerations of scalability, cost, safety, and environmental impact become critical. Atom economy, a concept that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is a key metric. nih.gov

Industrial methods prioritize efficiency. A more atom-economical, two-step industrial process for a related compound, 1-chloro-3-bromo-5-iodobenzene, starts from p-iodoaniline. google.com This method involves:

Simultaneous Bromination and Chlorination: Using a single reagent like bromochlorohydantoin to install both halogens. google.com

Deaminative Halogenation: The resulting dihalo-iodoaniline undergoes deamination to furnish the final product. google.com

Table 3: Comparison of Synthetic Approaches

| Feature | Academic Multistep Synthesis | Optimized Industrial Synthesis |

|---|---|---|

| Starting Material | Simple, cheap (e.g., Aniline) medium.com | More functionalized (e.g., p-Iodoaniline) google.com |

| Number of Steps | High (e.g., 6-8 steps) adamcap.comchemicalbook.com | Low (e.g., 2 steps) google.com |

| Atom Economy | Generally low nih.gov | Improved |

| Overall Yield | Often low due to multiple steps | Higher |

| Waste Generation | High (stoichiometric reagents, solvents) | Reduced |

| Focus | Demonstrating chemical principles, flexibility | Cost-effectiveness, efficiency, scalability google.com |

The choice of synthetic route ultimately depends on the desired scale of production, economic constraints, and the availability of starting materials and reagents.

Reactivity and Chemical Transformations of 1 Chloro 3 Fluoro 5 Iodobenzene

Selective Functionalization of Halogen Atoms

The synthetic utility of 1-chloro-3-fluoro-5-iodobenzene is significantly enhanced by the differential reactivity of its carbon-halogen bonds. This allows for stepwise and site-selective modifications, making it a valuable building block in the synthesis of complex, polysubstituted aromatic compounds. The ability to functionalize one halogen site while leaving the others intact is a cornerstone of its application in organic chemistry.

Reactivity Differentials Among Halogens (I > Br > Cl > F)

In the context of transition-metal-catalyzed cross-coupling reactions, the reactivity of aryl halides is inversely proportional to the carbon-halogen bond dissociation energy. For this compound, this establishes a clear and predictable hierarchy of reactivity among its halogen atoms. The carbon-iodine (C-I) bond is the weakest, followed by the carbon-bromine (C-Br), carbon-chlorine (C-Cl), and the strongest, the carbon-fluorine (C-F) bond.

This differential reactivity is the key to achieving chemoselectivity. nih.gov The general trend for oxidative addition to a low-valent metal center, the initial and often rate-determining step in many cross-coupling cycles, is I > Br > Cl > F. nih.gov Consequently, the iodine atom in this compound is the most labile and will react preferentially under carefully controlled cross-coupling conditions, leaving the chloro and fluoro groups available for subsequent transformations.

Site-Selective Cross-Coupling Reactions

The predictable reactivity hierarchy of the halogens in this compound allows for its use in a variety of site-selective cross-coupling reactions. By carefully selecting the catalyst, ligands, and reaction conditions, chemists can selectively target the C-I bond for functionalization.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is widely used due to its mild conditions and the commercial availability of reagents. researchgate.net In the case of this compound, a Suzuki-Miyaura coupling would be expected to occur selectively at the iodine position. Research on similar polyhalogenated systems, such as 1,4-dibromo-nitrobenzene, demonstrates that sequential, site-selective Suzuki-Miyaura couplings can be achieved by exploiting the differential reactivity of the halogen atoms. nih.gov

The Sonogashira reaction, which couples a terminal alkyne with an aryl halide, also follows this selectivity principle. organic-chemistry.org Studies on 5-substituted-1,2,3-triiodobenzenes have shown that Sonogashira couplings occur with high regioselectivity at the most reactive and sterically accessible C-I bonds. researchgate.netnih.gov This provides a strong precedent for the selective alkynylation of this compound at the C-I position.

The Stille and Negishi reactions, utilizing organotin and organozinc reagents respectively, operate under similar palladium-catalyzed cycles. The initial oxidative addition step is governed by the same C-X bond strength principle, meaning that selective coupling at the iodine position of this compound is the anticipated outcome.

Table 1: Representative Conditions for Selective Palladium-Catalyzed Cross-Coupling of Polyhalogenated Arenes This table presents analogous conditions, as specific data for this compound is not extensively published. The principles are directly applicable.

| Reaction | Aryl Halide Example | Coupling Partner | Catalyst System | Base | Solvent | Product | Ref |

| Suzuki-Miyaura | 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Water | 3,5-Dichloro-2-phenylpyridine | researchgate.net |

| Sonogashira | 5-Chloro-1,2,3-triiodobenzene | (4-Trifluoromethylphenyl)acetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | 5-Chloro-1,2-diiodo-3-((4-(trifluoromethyl)phenyl)ethynyl)benzene | researchgate.net |

The classic Ullmann reaction involves the copper-mediated coupling of two aryl halides to form a biaryl. byjus.com While it often requires harsh conditions, modern variations have expanded its scope. organic-chemistry.org In Ullmann-type reactions, the reactivity of aryl halides also generally follows the trend I > Br > Cl > F, similar to palladium-catalyzed processes. This suggests that a selective Ullmann coupling involving this compound would proceed at the C-I bond. Ullmann-type reactions also encompass the formation of carbon-heteroatom bonds, such as in the synthesis of aryl ethers and amines. organic-chemistry.org

In recent years, catalysts based on more abundant and less expensive metals like iron and nickel have gained prominence. nih.govnih.gov Iron-catalyzed cross-coupling reactions, often involving Grignard reagents, have been developed for aryl chlorides and other halides. nih.govthieme-connect.de Nickel catalysis is particularly effective for coupling with traditionally challenging substrates. nih.gov For polyhalogenated substrates like this compound, these systems are also expected to exhibit selectivity for the most reactive C-I bond, providing alternative pathways for its functionalization.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) presents a contrasting mode of reactivity. This reaction typically requires an aromatic ring that is rendered electron-deficient by the presence of strong electron-withdrawing groups. libretexts.orglibretexts.org The three halogen atoms on this compound collectively withdraw electron density, which may facilitate SNAr.

Crucially, the reactivity order for the leaving group in SNAr is often the reverse of that seen in cross-coupling reactions: F > Cl > Br > I. chemistrysteps.com This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a stabilized anionic intermediate (a Meisenheimer complex). libretexts.org The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and better able to stabilize the developing negative charge in the intermediate. Therefore, under SNAr conditions, a nucleophile would be expected to preferentially displace the fluorine atom of this compound, leaving the chloro and iodo groups untouched. This reactivity pattern is orthogonal to that of cross-coupling reactions and further highlights the versatile nature of this compound as a synthetic intermediate.

Directed ortho-Metalation and Related Reactions

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve regioselective deprotonation and subsequent functionalization at the position ortho to the DMG. wikipedia.org For an aromatic compound to undergo DoM, a substituent on the ring, typically containing a heteroatom with lone pairs, coordinates to an organolithium reagent (like n-butyllithium). This brings the strong base into proximity with an adjacent proton, facilitating its removal to form an aryllithium intermediate. wikipedia.org

In this compound, all three halogen atoms possess lone pairs and can potentially act as directing groups. The effectiveness of a halogen as a DMG generally correlates with its ability to coordinate the lithium cation, which often follows the order F > Cl > Br > I. The fluorine atom, being the most electronegative and having lone pairs in the compact 2p orbital, is expected to be the strongest directing group among the halogens present.

Consequently, when this compound is treated with a strong lithium amide base or an alkyllithium, metalation is anticipated to occur preferentially at the positions ortho to the fluorine atom, namely C2 and C4 (which is equivalent to C6). This regioselectivity allows for the introduction of an electrophile specifically at these positions, leading to the formation of 1-chloro-2-substituted-3-fluoro-5-iodobenzene or 1-chloro-4-substituted-3-fluoro-5-iodobenzene derivatives. The iodine atom, due to its large size and diffuse orbitals, is a poor directing group in this context.

Table 1: Predicted Regioselectivity in Directed ortho-Metalation

| Directing Group | Ortho Positions | Predicted Outcome |

|---|---|---|

| Fluoro (-F) | C2, C4 | Major products |

| Chloro (-Cl) | C2, C6 | Minor or no products |

Electrophilic Aromatic Substitution Reactivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The halogen substituents on this compound play a crucial, albeit conflicting, role in these reactions.

Halogens exert two opposing electronic effects on the aromatic ring: the inductive effect (-I) and the resonance effect (+M).

Inductive Effect (-I): As halogens are more electronegative than carbon, they withdraw electron density from the ring via the sigma bond, deactivating it towards electrophilic attack. The strength of this effect decreases with decreasing electronegativity: F > Cl > Br > I. stackexchange.com

Resonance Effect (+M): The lone pairs on the halogen atoms can be delocalized into the aromatic π-system, donating electron density and activating the ring. Effective resonance requires good overlap between the p-orbitals of the carbon and the halogen. This overlap is most significant for fluorine (2p-2p overlap) and diminishes down the group (2p-3p for Cl, 2p-5p for I). stackexchange.com

For all halogens, the deactivating inductive effect outweighs the activating resonance effect, making halobenzenes less reactive than benzene (B151609) in EAS reactions. stackexchange.com In this compound, the presence of three such deactivating groups significantly reduces the electron density of the benzene ring, making it highly unreactive towards electrophiles. The cumulative deactivating strength is a combination of the effects of all three halogens.

Table 2: Comparison of Electronic Effects of Halogen Substituents

| Halogen | Electronegativity (Pauling Scale) | Inductive Effect (-I) | Resonance Effect (+M) | Net Effect on Reactivity |

|---|---|---|---|---|

| Fluorine | 3.98 | Strong | Weak but most effective among halogens | Deactivating |

| Chlorine | 3.16 | Moderate | Weak | Deactivating |

Despite their deactivating nature, halogens are ortho, para-directing groups in electrophilic aromatic substitution. This is because the resonance effect, which donates electron density, is most pronounced at the ortho and para positions, stabilizing the carbocation intermediate (the arenium ion) formed during the attack of the electrophile. quora.com

In this compound, the para positions relative to each halogen are already occupied. The remaining positions (C2, C4, C6) are all ortho to two different halogen atoms. The regiochemical outcome of a further substitution will be determined by the competing directing abilities of the adjacent halogens.

Position C2: ortho to Fluorine and Chlorine.

Position C4: ortho to Fluorine and Iodine.

Position C6: ortho to Chlorine and Iodine.

The fluorine atom is generally the strongest ortho, para-director among the halogens due to its more effective resonance contribution. stackexchange.com Therefore, an incoming electrophile would be expected to preferentially attack the positions ortho to the fluorine atom, C2 and C4. Between these two, steric hindrance from the larger iodine atom at C5 might slightly favor substitution at C2 over C4. The directing ability follows the general trend F > Cl > Br > I, suggesting that the position flanked by fluorine and chlorine (C2) and the position flanked by fluorine and iodine (C4) are the most likely sites of reaction.

Radical Reactions and Mechanistic Studies

The different carbon-halogen bond strengths in this compound are key to its reactivity in radical reactions.

Aryl radicals can be generated from aryl halides through various methods, including photoredox catalysis or reactions with radical initiators. researchgate.netnih.gov The formation of the radical involves the homolytic cleavage of the carbon-halogen bond. The energy required for this cleavage depends on the bond dissociation energy (BDE).

The C–X bond strength decreases significantly down the halogen group: C–F > C–Cl > C–Br > C–I. In this compound, the carbon-iodine bond is by far the weakest. Consequently, under conditions that promote radical formation, the C-I bond will cleave preferentially to generate the 3-chloro-5-fluorophenyl radical. This high selectivity allows the molecule to be used as a precursor for this specific aryl radical, which can then participate in various subsequent reactions, such as C-C or C-heteroatom bond formations.

Table 3: Average Bond Dissociation Energies for Phenyl Halides

| Bond | Bond Dissociation Energy (kJ/mol) | Predicted Site of Radical Formation |

|---|---|---|

| C-F | ~536 | Unlikely |

| C-Cl | ~406 | Unlikely |

Electrochemical methods provide a clean and efficient way to achieve the reductive dehalogenation of aryl halides. xmu.edu.cn This process typically involves the transfer of an electron to the molecule to form a radical anion. This intermediate then fragments by cleaving the weakest carbon-halogen bond. xmu.edu.cn

For this compound, the electrochemical reduction will selectively cleave the C–I bond due to its lowest bond dissociation energy. If the reaction is performed in a protic solvent, the resulting aryl radical (or a related carbanionic intermediate) is protonated to yield 1-chloro-3-fluorobenzene.

When the reaction is conducted in the presence of a deuterium (B1214612) source, such as heavy water (D₂O) or deuterated acetonitrile, electrochemical dehalogenation leads to selective deuteration. xmu.edu.cnxmu.edu.cn The 3-chloro-5-fluorophenyl radical formed after C-I bond cleavage will abstract a deuterium atom from the solvent, resulting in the formation of 1-chloro-3-fluoro-5-deuteriobenzene with high isotopic purity. This provides a specific method for introducing a deuterium label at the position formerly occupied by the iodine atom.

Halogen Migration and Rearrangement Processes

The presence of multiple, different halogen substituents on the aromatic ring of this compound opens the door to complex rearrangement reactions, most notably the "halogen dance."

The halogen dance (HD) is a base-catalyzed migration of a halogen atom to a different position on an aromatic or heteroaromatic ring. imperial.ac.ukclockss.org This reaction typically proceeds through a series of metal-halogen exchange and deprotonation-reprotonation steps, ultimately leading to a thermodynamically more stable organometallic intermediate. scribd.com The reaction is not a simple intramolecular rearrangement but involves intermolecular halogen transfer.

In mixed polyhalogenated systems, the migratory aptitude of the halogens is a key factor determining the reaction's outcome. It has been observed that the tendency for a halogen to migrate follows the order: I > Br > Cl. imperial.ac.uk Fluorine atoms are generally considered non-migratory under typical halogen dance conditions. clockss.org

For this compound, treatment with a strong base like an organolithium reagent or lithium diisopropylamide (LDA) would be expected to initiate a halogen dance. clockss.orgscribd.com The process would likely begin with either metal-halogen exchange at the most reactive C-I bond or deprotonation at one of the acidic C-H positions (C2, C4, or C6). Given the higher reactivity of the carbon-iodine bond towards metallation, the formation of an aryl lithium species via I/Li exchange is a probable initial step. However, the reaction is driven by the formation of the most stable carbanion/organometallic species. The inductive effects of the halogens play a crucial role in determining the acidity of the ring protons and the stability of the resulting anion.

The general mechanism involves the initial formation of an aryllithium or arylmagnesium compound, which then exists in equilibrium with other isomers through a series of halogenation and dehalogenation steps. imperial.ac.ukscribd.com The final distribution of products is dictated by the relative thermodynamic stabilities of the possible intermediates. In the case of this compound, a halogen dance reaction would preferentially involve the migration of the iodine atom. imperial.ac.uk The chlorine and fluorine atoms would likely remain in their original positions, acting as directing groups. clockss.org Trapping the final organolithium intermediate with an electrophile allows for the synthesis of new, specifically substituted polyhalogenated compounds that might be difficult to access through other synthetic routes. imperial.ac.uk

| Feature | Description |

| Reaction Name | Halogen Dance (HD) or Base-Catalyzed Halogen Dance (BCHD) clockss.org |

| Mechanism | Involves metal-halogen exchange and deprotonation equilibria, leading to halogen migration. imperial.ac.ukscribd.com |

| Driving Force | Formation of the most thermodynamically stable organometallic intermediate. scribd.com |

| Migratory Aptitude | I > Br > Cl >> F. imperial.ac.ukclockss.org |

| Application | A synthetic tool to create novel, highly substituted aromatic compounds. clockss.org |

Photochemical Reactivity and Excited State Dynamics

The photochemical behavior of polyhalogenated aromatic compounds is governed by the energy of the incident light and the strength of the carbon-halogen bonds. Upon absorption of ultraviolet (UV) radiation, the molecule is promoted to an electronically excited state. The subsequent decay pathways determine the photochemical outcome, which often involves the cleavage of a carbon-halogen bond.

For this compound, the relative strengths of the carbon-halogen bonds are a critical factor. The bond dissociation energy decreases significantly down the group: C-F > C-Cl > C-Br > C-I. Consequently, the carbon-iodine bond is the weakest and most susceptible to photochemical cleavage.

Upon UV excitation, this compound is expected to undergo homolytic fission of the C-I bond to generate a 3-chloro-5-fluorophenyl radical and an iodine radical. This is the most probable primary photochemical process due to the lower energy required to break the C-I bond compared to the C-Cl and C-F bonds.

Studies on simpler haloarenes like chlorobenzene (B131634) have shown that UV photolysis in solution can also lead to the formation of charge-separated intermediates, such as a phenyl cation and a halide anion, although this pathway often competes with the dominant homolytic cleavage. acs.org The dynamics of these processes are extremely fast, occurring on femtosecond to picosecond timescales. psu.edu

The excited state of the benzene ring itself plays a role. In its first excited singlet (S₁) and triplet (T₁) states, the benzene ring is thought to exhibit antiaromatic character. rsc.org This excited-state antiaromaticity can contribute to the destabilization of the ring and influence its photochemical reactivity, potentially facilitating bond cleavage and other transformations. rsc.org The decay from an initially excited state (like S₂) to lower-lying states (S₁ or T₁) is typically very rapid, often occurring within 50 femtoseconds. psu.edu The longer-lived S₁ or T₁ states are then the precursors to the chemical reaction.

| Parameter | Influence on Photochemical Reactivity of this compound |

| Carbon-Halogen Bond Strength | C-I bond is the weakest and most likely to undergo photochemical cleavage. |

| Primary Photoprocess | Homolytic fission to form a 3-chloro-5-fluorophenyl radical and an iodine radical. |

| Excited State Dynamics | Involves rapid internal conversion between excited states (femtosecond timescale) followed by dissociation from a lower-lying excited state (picosecond timescale). psu.edu |

| Influence of Aromatic Ring | Excited state antiaromaticity may contribute to the reactivity and destabilization of the molecule. rsc.org |

Spectroscopic and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides profound insight into the carbon-hydrogen framework of a molecule, as well as the environments of other NMR-active nuclei. For 1-Chloro-3-fluoro-5-iodobenzene, a multi-pronged NMR approach is essential for a comprehensive analysis.

A complete understanding of this compound requires the examination of multiple different nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to display three distinct signals in the aromatic region, corresponding to the three non-equivalent protons on the benzene (B151609) ring (H-2, H-4, and H-6). The chemical shifts of these protons are influenced by the combined inductive and resonance effects of the adjacent halogen substituents. The electronegative chlorine and fluorine atoms are expected to deshield the protons, shifting their signals downfield. The iodine atom has a smaller electronegativity and a significant anisotropic effect. Each signal should appear as a complex multiplet due to couplings with the other two protons and with the ¹⁹F nucleus. Specifically, H-2 and H-6 will show ortho- and para-coupling to the fluorine atom, respectively, while H-4 will exhibit two distinct ortho-couplings to fluorine.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to show six unique signals, one for each carbon atom in the benzene ring. The carbon atoms directly bonded to the halogens (C-1, C-3, and C-5) will exhibit the largest chemical shift variations. The C-F bond will result in a large, characteristic one-bond coupling constant (¹JC-F), and the signal for C-3 will appear as a doublet. The carbons adjacent to the fluorine (C-2 and C-4) will also show smaller two-bond couplings (²JC-F). The carbon atom attached to iodine (C-5) is expected to be shifted significantly upfield due to the "heavy atom effect".

¹⁹F NMR Spectroscopy: Fluorine has a spin of ½ and 100% natural abundance, making ¹⁹F NMR a highly sensitive and informative technique. azom.com A single signal is expected in the ¹⁹F NMR spectrum for this compound. This signal will be split into a multiplet due to coupling with the aromatic protons, primarily the ortho-protons (H-2 and H-4) and the para-proton (H-6). The precise chemical shift provides a sensitive probe of the electronic environment around the fluorine atom. azom.com

¹²⁹I NMR Spectroscopy: While ¹²⁹I is an NMR-active nucleus, its practical application is limited due to its low natural abundance and low gyromagnetic ratio. The more abundant isotope, ¹²⁷I (100% natural abundance), is an NMR-active quadrupolar nucleus. huji.ac.il For compounds like this compound, the interaction of the nuclear quadrupole moment with the local electric field gradient leads to very rapid relaxation and consequently extremely broad NMR signals. huji.ac.il These signals are often too broad to be detected with standard high-resolution NMR spectrometers, making ¹²⁷I NMR generally unsuitable for the routine structural characterization of this molecule. huji.ac.il

Predicted NMR data for this compound. Actual values may vary.

Predicted ¹H and ¹³C NMR Data

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹³C-F Coupling (Hz) |

|---|---|---|---|---|

| C1-Cl | - | - | ~135 | Small (³JCF) |

| C2-H | ~7.3-7.5 | dd | ~115-120 | ~20-25 (²JCF) |

| C3-F | - | - | ~160-164 | ~240-250 (¹JCF) |

| C4-H | ~7.1-7.3 | t | ~125-130 | ~20-25 (²JCF) |

| C5-I | - | - | ~92-96 | Small (³JCF) |

| C6-H | ~7.6-7.8 | dd | ~130-135 | Small (⁴JCF) |

To definitively assign the proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A homonuclear COSY experiment would reveal the scalar coupling network between the protons. Cross-peaks would be observed between H-2 and H-6 (a four-bond ⁴JHH meta-coupling) and between H-4 and its neighbors H-2 and H-6 (three-bond ³JHH meta-couplings).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It would provide three cross-peaks, definitively linking H-2 to C-2, H-4 to C-4, and H-6 to C-6.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range connectivity (typically over two or three bonds). It would show correlations between protons and carbons that are not directly bonded. For instance, H-2 would show correlations to C-1, C-3, and C-4, while H-6 would correlate to C-1 and C-5. These correlations would provide unequivocal confirmation of the 1,3,5-substitution pattern.

Should this compound exist in a crystalline form, solid-state NMR (ssNMR) would offer valuable insights. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can measure these interactions, such as chemical shift anisotropy (CSA) and dipolar couplings. This provides detailed information about the local electronic structure and the relative orientation of different parts of the molecule in the solid state. Furthermore, ssNMR is a powerful tool for studying intermolecular interactions, such as potential halogen bonding (e.g., C-I···F or C-I···Cl interactions) between molecules in the crystal lattice, which can influence the crystal packing and physical properties of the material.

Vibrational Spectroscopy (Infrared and Raman)

The IR and Raman spectra of this compound would exhibit a series of characteristic bands that confirm the presence of the substituted benzene ring and the carbon-halogen bonds.

C-H Vibrations: Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹. The out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, would appear below 900 cm⁻¹. For a 1,3,5-trisubstituted benzene, characteristic bands are expected in the 900-800 cm⁻¹ and 730-670 cm⁻¹ regions.

C-C Vibrations: Aromatic ring C-C stretching vibrations typically produce a set of bands in the 1600-1400 cm⁻¹ region.

C-Halogen Vibrations: The carbon-halogen stretching frequencies are highly dependent on the mass of the halogen atom. The C-F stretch is expected to appear in the 1250-1000 cm⁻¹ range. The C-Cl stretch would be found at a lower frequency, typically between 800-600 cm⁻¹. The C-I stretching vibration is expected at the lowest frequency of the three, in the 600-500 cm⁻¹ region.

Predicted characteristic vibrational frequencies for this compound. Actual values may vary.

Predicted IR/Raman Bands

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C-C Stretch | 1600 - 1400 | Medium to Strong |

| C-F Stretch | 1250 - 1000 | Strong (IR) |

| Aromatic C-H Out-of-Plane Bend | 900 - 670 | Strong (IR) |

| C-Cl Stretch | 800 - 600 | Strong (IR) |

| C-I Stretch | 600 - 500 | Medium (IR), Strong (Raman) |

For a rigid molecule like this compound, conformational analysis primarily relates to the fixed spatial arrangement of the substituents on the benzene ring. The vibrational spectra serve as a distinct "fingerprint" for this specific isomer. Any deviation from the expected frequencies or the appearance of new bands could indicate the presence of impurities or other isomers, such as 1-chloro-2-fluoro-5-iodobenzene. The combination of IR and Raman spectroscopy is particularly powerful, as some vibrational modes may be strong in one technique and weak or silent in the other due to molecular symmetry and selection rules, providing a more complete picture of the vibrational framework.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the structural integrity of molecules. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, a wealth of information can be obtained.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of a compound's elemental formula by providing a highly accurate mass measurement of its molecular ion. For this compound, the presence of chlorine and bromine, which have distinct isotopic patterns, further aids in its identification.

The theoretical exact masses for the most abundant isotopes of this compound (¹²C₆³H₃¹⁹F³⁵Cl¹²⁷I) can be calculated with high precision. This calculated mass serves as a benchmark against which the experimentally determined mass is compared, allowing for confident identification and differentiation from other compounds with the same nominal mass.

Table 1: Theoretical Isotopic Masses for this compound

| Isotope Formula | Exact Mass (Da) |

| ¹²C₆¹H₃¹⁹F³⁵Cl¹²⁷I | 273.8843 |

| ¹²C₆¹H₃¹⁹F³⁷Cl¹²⁷I | 275.8813 |

This table presents the theoretical exact masses for the two most abundant isotopic compositions of this compound.

Tandem mass spectrometry (MS/MS) offers deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. unt.eduyoutube.com This technique is instrumental in mapping the fragmentation pathways of a molecule, which are dictated by the relative strengths of its chemical bonds. unt.edunih.gov In a typical tandem MS experiment, an ion of interest is isolated, fragmented through collision with an inert gas, and the fragments are then analyzed by a second mass spectrometer. unt.eduyoutube.com

For this compound, the fragmentation is expected to be influenced by the differing strengths of the carbon-halogen bonds. The C-I bond is the weakest, followed by the C-Br, C-Cl, and the very strong C-F bond. Consequently, the initial fragmentation would likely involve the loss of the iodine atom, followed by the sequential loss of the other halogen atoms. This stepwise fragmentation provides valuable information about the connectivity of the atoms within the molecule.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, the precise arrangement of atoms and the nature of intermolecular interactions can be determined.

Table 2: Common Intermolecular Interactions in Halogenated Benzene Crystals

| Interaction Type | Description |

| Halogen Bonding (X···π) | An interaction between a halogen atom and the electron-rich face of an aromatic ring. nih.gov |

| Halogen Bonding (X···Y) | An interaction between two halogen atoms, where one acts as an electrophile and the other as a nucleophile. nih.gov |

| π–π Stacking | An attractive interaction between the aromatic rings of adjacent molecules. nih.gov |

This table summarizes the types of intermolecular interactions that are likely to be important in the crystal structure of this compound, based on studies of similar compounds.

Microwave Spectroscopy for Gas-Phase Molecular Structure and Dynamics

Microwave spectroscopy is a high-resolution technique used to determine the rotational spectra of molecules in the gas phase. furman.edu This information provides precise details about the molecule's geometry, including bond lengths and angles, as well as insights into its conformational landscape. furman.eduyoutube.com

By measuring the absorption of microwave radiation, the rotational constants of a molecule can be determined. furman.edu These constants are inversely proportional to the moments of inertia, which are in turn dependent on the mass distribution within the molecule. For a molecule like this compound, which has a permanent dipole moment, a rich rotational spectrum is expected.

Analysis of the rotational spectra of different isotopologues (molecules with different isotopic compositions) allows for the precise determination of the positions of the individual atoms. nih.gov While specific rotational spectroscopy data for this compound is not available, studies on similar halogenated benzenes demonstrate the power of this technique in obtaining highly accurate gas-phase structures. furman.edunih.gov The data from such an analysis would provide the definitive bond lengths and angles for an isolated molecule, free from the influence of intermolecular interactions present in the solid state.

Isomerization Kinetics Studies

The study of isomerization kinetics provides valuable information about the stability of a molecule and the energy barriers for its conversion to other structural forms. For this compound, potential isomerization reactions could involve the migration of halogen atoms around the benzene ring, leading to various constitutional isomers.

Isomerization of halogenated benzenes can be induced thermally or photochemically. Photochemical isomerization, for instance, has been observed in xylenes, where the rearrangement can proceed through intermediates like benzvalene (B14751766) and prismane. youtube.com A similar pathway could be envisioned for this compound, where UV irradiation could provide the energy to overcome the activation barrier for halogen migration.

Another potential mechanism for isomerization is the "halogen dance" reaction, which has been studied for bromo- and iodobenzene (B50100) derivatives in the presence of a strong base. researchgate.net This process involves a series of deprotonation and metal-halogen exchange steps, leading to the migration of halogen atoms. Theoretical studies on such reactions suggest the involvement of bromo-bridged transition states. researchgate.net The feasibility of a similar mechanism for this compound would depend on the reaction conditions, particularly the presence of a suitable base.

Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating isomerization pathways and determining the transition state energies. nih.gov Such studies on related systems can provide insights into the relative stabilities of different isomers of chlorofluoroiodobenzene and the kinetic favorability of their interconversion. nih.gov

The rate of isomerization would be influenced by the strengths of the carbon-halogen bonds (C-I < C-Br < C-Cl < C-F) and the steric and electronic effects of the substituents. The breaking of the weaker C-I bond would likely be the initial step in a thermally induced isomerization.

Computational and Theoretical Investigations

Molecular Dynamics Simulations for Solvent Effects and Reaction Dynamics

Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of 1-chloro-3-fluoro-5-iodobenzene in solution, providing insights into solvent effects and reaction dynamics at an atomistic level. nih.gov By simulating the molecule's movement and interactions with surrounding solvent molecules over time, MD can elucidate how the solvent influences conformational preferences, solvation structure, and the energy landscape of a chemical reaction. researchgate.net

For a molecule like this compound, MD simulations can be used to:

Analyze Solvation Shells: Determine the arrangement and orientation of solvent molecules (e.g., THF, DMF, water) around each halogen atom. This is particularly relevant for understanding halogen bonding, where the electron-poor σ-hole on the iodine atom can interact with electron-rich regions of solvent molecules. nih.govrsc.orgresearchgate.net

Study Reaction Dynamics: Simulate the approach of a reactant or catalyst to the molecule. This can reveal the preferred pathways for a reaction and identify key intermolecular interactions that stabilize the transition state. For instance, simulations can model the association of a palladium catalyst prior to oxidative addition at the C-I bond.

Evaluate Conformational Stability: While the benzene (B151609) ring is rigid, simulations can track the dynamics of larger structures derived from it, providing information on their stability and flexibility in different environments. mdpi.com

Developing an accurate force field—a set of parameters describing the potential energy of the system—is critical for meaningful MD simulations. For halogenated compounds, specialized force fields that account for phenomena like halogen bonding, often by including a charged extra point to represent the σ-hole, yield more accurate results. nih.gov

Table 2: Typical Parameters for an MD Simulation of this compound

| Parameter | Typical Value / Method | Purpose |

|---|---|---|

| Force Field | OPLS4, SIBFA, or similar polarizable force field | Accurately models intermolecular forces, including halogen bonding. researchgate.netmdpi.com |

| Solvent | Explicit (e.g., TIP3P water, or organic solvent box) | Models specific solvent-solute interactions. researchgate.net |

| Simulation Time | 100-1000 ns | Ensures adequate sampling of conformational space and dynamic events. nih.govmdpi.com |

| Ensemble | NPT (Isothermal-Isobaric) | Simulates conditions at constant temperature and pressure, mimicking laboratory conditions. |

| Analysis | RMSD, RDF, Interaction Energy | To quantify stability, solvation structure, and the strength of intermolecular forces. nih.govmdpi.com |

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools used to correlate a compound's structure with its biological activity or chemical reactivity, respectively. wikipedia.orgconicet.gov.ar For this compound and its derivatives, QSAR/QSRR models can be developed to predict a wide range of properties without the need for extensive experimental testing. nih.gov

The process involves calculating a set of numerical values, known as molecular descriptors, that encode structural, physicochemical, and electronic features of the molecules. mdpi.com These descriptors are then used as independent variables in a regression or classification model to predict a dependent variable (the activity or property of interest). wikipedia.org

Relevant applications for this compound include:

Predicting Physicochemical Properties: Models can estimate properties like boiling point, melting point, density, and solubility for a series of related halogenated benzenes. nih.gov

Estimating Reactivity: QSRR models can predict the rate constants for reactions, such as the cross-coupling at the C-I position, by correlating them with descriptors like bond dissociation energies or electrostatic potentials. nih.gov

Forecasting Biological Activity: If this structural motif is part of a series of biologically active compounds, QSAR can predict toxicity or therapeutic efficacy based on descriptors related to size, polarizability, and hydrogen/halogen bonding potential. nih.govmdpi.com

Commonly used modeling techniques include Partial Least Squares (PLS) regression and Artificial Neural Networks (ANN), which can handle the complexity and intercorrelation of molecular descriptors. mdpi.com

Table 3: Examples of Molecular Descriptors for QSAR/QSRR Modeling

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Topological | Molecular Weight (MW) | Size and mass of the molecule. mdpi.com |

| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability, related to reactivity. mdpi.com |

| 3D-MoRSE | Mor09p | 3D distribution of atomic polarizability. mdpi.com |

| GETAWAY | H7u | Leverages of H-atoms on molecular shape, weighted by unsaturation. mdpi.com |

| Quantum-Chemical | Partial Atomic Charges | Distribution of electron density, site of electrostatic interactions. |

Advanced Aromaticity and Stability Assessments

The concept of aromaticity is central to the stability and reactivity of benzene and its derivatives. nih.govmasterorganicchemistry.com For this compound, the substitution of hydrogen atoms with three different halogens perturbs the electronic structure of the benzene ring, affecting its aromatic character. Advanced computational methods are employed to quantify these effects.

Key computational assessments of aromaticity include:

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the shielding at a specific point, typically the center of the ring (NICS(0)) or slightly above it (NICS(1)). Aromatic compounds exhibit a significant negative NICS value, indicative of a diatropic ring current. Calculations on monosubstituted halobenzenes show that all halogens decrease the aromaticity (make NICS less negative) compared to unsubstituted benzene. nih.gov The effect generally follows electronegativity, with fluorine causing a larger reduction in aromaticity than chlorine or iodine. nih.gov

Aromatic Stabilization Energy (ASE): This energetic criterion quantifies the extra stability gained from electron delocalization. It is often calculated using homodesmotic reactions, where the number and types of bonds are conserved on both sides of a model reaction, isolating the stabilization from aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): This geometric criterion evaluates the degree of bond length equalization around the ring. A HOMA value of 1 indicates a fully aromatic system like benzene, while a value of 0 corresponds to a non-aromatic system with alternating single and double bonds. Halogen substitution introduces some bond length alternation, lowering the HOMA value from 1. nih.gov

Atoms in Molecules (AIM): Analysis of the electron density topology, particularly at the ring critical point (RCP), can provide a measure of aromaticity. nih.gov

For this compound, these computational tools would collectively show a reduction in aromaticity compared to benzene, with the combined inductive effects of the three halogens influencing the delocalized π-electron system.

Table 4: Computational Indices for Assessing Aromaticity

| Index | Basis of Assessment | Value for Benzene (Reference) | Expected Trend for this compound |

|---|---|---|---|

| NICS(1)zz | Magnetic (Ring Current) | ~ -31 ppm | Less negative (Reduced aromaticity). nih.gov |

| HOMA | Geometric (Bond Lengths) | 1 | < 1 (Reduced aromaticity). nih.gov |

| ASE | Energetic (Stabilization) | ~36 kcal/mol | Lower than benzene. masterorganicchemistry.com |

| Electron Density at RCP | Electronic (Topology) | ~0.08 a.u. | Slightly altered from benzene value. nih.gov |

Applications As a Synthetic Building Block and Precursor in Advanced Chemistry

Precursor in the Synthesis of Complex Polyhalogenated Aromatic Compounds

1-Chloro-3-fluoro-5-iodobenzene serves as an excellent starting material for the synthesis of more complex polyhalogenated aromatic compounds. The existing halogen atoms can direct the position of incoming substituents through electrophilic aromatic substitution, although the ring is generally deactivated. More significantly, the selective reactivity of the C-I bond allows for the introduction of other functional groups, which can then be used to build up molecular complexity while retaining the chloro and fluoro substituents for subsequent transformations. This step-wise approach is crucial for creating highly substituted aromatic rings with precisely controlled substitution patterns, which are often key intermediates in the synthesis of agrochemicals and pharmaceuticals.

Building Block for Multifunctionalized Organic Scaffolds

The differential reactivity of the C-I, C-Cl, and C-F bonds makes this compound an ideal building block for the construction of multifunctionalized organic scaffolds. Chemists can exploit this reactivity to perform a series of sequential cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. For instance, the iodine atom can be selectively replaced with an aryl, alkynyl, or amino group, leaving the chlorine and fluorine atoms untouched for later functionalization. This allows for the creation of complex, three-dimensional molecules with diverse functionalities emanating from a central aromatic core. The synthesis of asymmetric terphenyl dinitriles from related trihaloarenes exemplifies this capability to build intricate molecular frameworks.

Intermediate in the Formation of Biaryl and Heterobiaryl Systems

The formation of biaryl and heterobiaryl moieties is a fundamental transformation in organic synthesis, as these structures are prevalent in many biologically active molecules and functional materials. This compound is a highly effective substrate for such reactions. The C-I bond is the most reactive site for palladium-catalyzed cross-coupling reactions. This allows for the selective coupling of an aryl or heteroaryl boronic acid (in a Suzuki coupling) or other organometallic reagents at the 5-position, yielding a 3-chloro-5-fluoro-substituted biaryl or heterobiaryl compound. These products can then undergo further functionalization at the chlorine position if required, providing a modular approach to complex biaryl systems. The use of related compounds like 1-bromo-3-chloro-5-iodobenzene (B84608) in Suzuki coupling reactions to form biaryl compounds is well-documented and the same principle applies here.

Use in the Construction of Macrocycles and Cage Compounds

The directed and sequential functionalization offered by this compound makes it a valuable component in the synthesis of macrocycles and cage compounds. By performing a series of selective cross-coupling reactions, it is possible to introduce long-chain or pre-functionalized substituents that can subsequently be cyclized to form large ring structures. For example, two molecules of this compound could be coupled with a bifunctional linker to create a precursor for a macrocycle. The defined 1,3,5-substitution pattern provides a rigid and predictable geometry that is essential for the successful construction of these sterically demanding architectures.

Role in Supramolecular Chemistry and Molecular Recognition Elements